molecular formula C21H27N5O2 B12169837 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B12169837
M. Wt: 381.5 g/mol
InChI Key: RDJKFIGQAMFACL-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide features a hybrid heterocyclic scaffold combining a 3,5-dimethyl-1,2-oxazole ring and a 1,2,4-triazole moiety linked via an acetamide bridge.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C21H27N5O2/c1-12(2)10-16-6-8-17(9-7-16)13(3)20-23-21(25-24-20)22-19(27)11-18-14(4)26-28-15(18)5/h6-9,12-13H,10-11H2,1-5H3,(H2,22,23,24,25,27)

InChI Key

RDJKFIGQAMFACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the oxazole and triazole intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is often formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-(2-methylpropyl)phenyl group enhances lipophilicity compared to naphthalene () or nitro-substituted phenyl groups (e.g., 6b-c), which may improve blood-brain barrier penetration .

Physicochemical and Spectroscopic Properties

IR and NMR data from highlight critical functional groups in analogous compounds:

Compound IR Peaks (cm⁻¹) 1H NMR (δ ppm, DMSO-d6)
Target* Expected: ~1670 (C=O), ~3260 (NH) Predicted: 5.3–5.5 (CH2), 7.2–8.4 (Ar–H), 10.8 (NH)
6b () 1682 (C=O), 3292 (NH), 1504 (NO₂) 5.38 (–NCH2CO–), 7.20–8.36 (Ar–H), 10.79 (NH)
FP1-12 () ~1680 (C=O), ~3300 (NH) Not reported

*Predicted data for the target compound based on structural analogs.

Research Findings and Limitations

  • Structural Advantages : The target compound’s methylpropylphenyl group may confer superior pharmacokinetics compared to nitro-substituted analogs (e.g., 6b-c), which face metabolic instability due to nitro reduction .
  • Knowledge Gaps: No direct data on the target compound’s synthesis, bioactivity, or toxicity are available in the provided evidence. Experimental validation is required to confirm inferred properties.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide
  • Molecular Formula : C₁₇H₂₁N₅O₂
  • Molecular Weight : 327.38 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate a potent inhibitory effect against pathogens such as Pseudomonas aeruginosa and Escherichia coli. For instance:

Pathogen MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

These findings suggest that the compound may act on bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity. It was tested against several fungal strains, including those from the Candida genus. The results indicated that the compound inhibited fungal growth effectively:

Fungal Strain Inhibition Zone (mm)
Candida albicans15
Candida glabrata12

Such results highlight the potential of this compound as a therapeutic agent in treating fungal infections .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cell lines, including human keratinocytes (HaCat) and fibroblasts (Balb/c 3T3). The MTT assay results showed that while the compound exhibits some cytotoxicity, it also demonstrates selective toxicity towards cancerous cells compared to normal cells:

Cell Line IC₅₀ (μM)
HaCat25
Balb/c 3T330

This selective toxicity suggests that the compound could be further explored for its potential use in cancer therapy .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of DNA Gyrase : Molecular docking studies have indicated that the compound binds effectively to DNA gyrase, inhibiting its activity and preventing bacterial replication.
  • Interaction with Cell Membranes : The presence of hydrophobic groups in the structure may facilitate interactions with cell membranes, disrupting their integrity and leading to cell death.
  • Induction of Apoptosis in Cancer Cells : The cytotoxic effects observed may be attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

  • A study conducted on mice infected with Pseudomonas aeruginosa demonstrated a significant reduction in bacterial load when treated with the compound compared to controls.
  • In another study involving fungal infections in rats, treatment with the compound resulted in improved survival rates and reduced fungal burden.

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